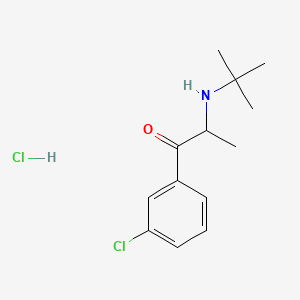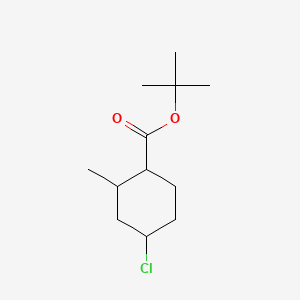
Anabasamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anabasamine Hydrochloride is a pyridine alkaloid derived from the plant Anabasis aphylla. It is known for its various pharmacological properties, including sedative, hypotensive, and ganglioblocking actions . The compound has been studied for its potential therapeutic applications, particularly in enhancing the effects of certain drugs and possessing central myorelaxant and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anabasamine Hydrochloride involves several steps. One common method includes the reaction of benzoic anhydride with δ-valerolactam to yield N-benzoylpiperidone. This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. The product undergoes decarboxylation, ring closure, and amide hydrolysis to form Anabasamine .
Industrial Production Methods: Industrial production of this compound is laborious and involves multiple steps, including extraction from the epigeal part of Anabasis aphylla . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Anabasamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyridines and piperidines, which have diverse biological activities .
Scientific Research Applications
Anabasamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Anabasamine Hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors in both the central and peripheral nervous systems . The iminium form of the compound has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors. This binding causes depolarization of neurons and induces the release of dopamine and norepinephrine .
Comparison with Similar Compounds
Epibatidine: A potent analgesic, epibatidine has a structure similar to Anabasamine but is much more toxic.
Uniqueness: Anabasamine Hydrochloride is unique due to its combination of sedative, hypotensive, and ganglioblocking actions, along with its ability to enhance the effects of other drugs . This makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C16H20ClN3 |
|---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H |
InChI Key |
PFWHFUPRJSEODI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


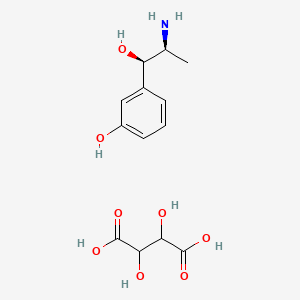

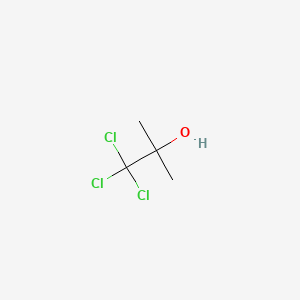
![disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753530.png)
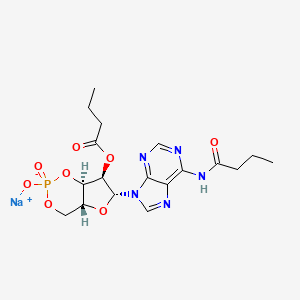

![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B10753546.png)
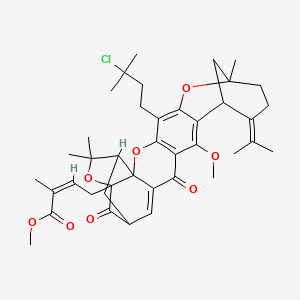
![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B10753554.png)
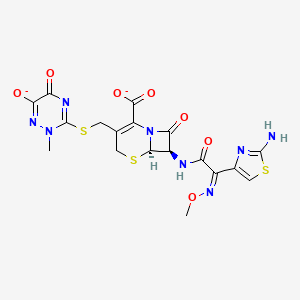
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B10753582.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753590.png)
